Spinosan A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Spinosan A is a natural product found in Psorothamnus spinosus with data available.

Applications De Recherche Scientifique

Insecticidal Applications

Spinosan A is primarily recognized for its potent insecticidal activity. It acts on the nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid (GABA) receptors in insects, leading to hyperexcitation and ultimately death. Its low toxicity to mammals makes it an environmentally friendly alternative to synthetic insecticides.

Efficacy Against Insect Pests

This compound has demonstrated broad-spectrum activity against various insect pests, particularly those in the orders Lepidoptera and Diptera. The following table summarizes its insecticidal effectiveness against key pest species:

| Insect Species | Activity Level | Notes |

|---|---|---|

| Helicoverpa armigera | High | Effective against larvae |

| Spodoptera frugiperda | High | Comparable to synthetic pyrethroids |

| Aedes aegypti | Moderate | Effective in larvicidal applications |

| Drosophila melanogaster | Low | Used for studying neurodegeneration effects |

The compound's efficacy is attributed to its unique mode of action, which differs from that of traditional insecticides, thereby reducing the likelihood of resistance development among target pest populations .

Therapeutic Applications

Recent studies have highlighted this compound's potential as a therapeutic agent in cancer treatment. Specifically, it has been shown to activate argininosuccinate synthase (ASS1), an enzyme implicated in tumor suppression.

Mechanism of Action in Cancer Therapy

This compound enhances ASS1 enzymatic activity, particularly in breast cancer cells with low ASS1 expression. This leads to reduced pyrimidine synthesis and inhibition of cancer cell proliferation. The following findings illustrate its therapeutic potential:

- Tumor Inhibition : this compound and its derivative LM-2I significantly suppress breast tumor cell growth by activating ASS1 .

- Low Toxicity : Unlike many chemotherapeutics, this compound exhibits low toxicity to mammalian cells, making it a promising candidate for further development in cancer therapies .

Veterinary Applications

This compound has also been explored for its veterinary applications due to its anti-parasitic properties. It has been developed into formulations for controlling ectoparasites in livestock.

Commercial Products

- Extinosad : Registered for controlling blowfly strike and lice on sheep.

- Elector PSP : Approved for controlling flies and beetles in agricultural settings.

- Elector : Used for hornfly control on cattle .

These products leverage this compound's insecticidal properties while maintaining safety for non-target species.

Case Studies and Research Findings

Several studies have documented the effects of this compound across different applications:

- Cancer Treatment Study : Research demonstrated that this compound activates ASS1, leading to decreased proliferation in breast cancer cells. This finding suggests a novel approach for treating ASS1-deficient tumors .

- Neurodegeneration Research : In Drosophila models, chronic exposure to low doses of this compound resulted in neurodegenerative effects linked to lysosomal dysfunction and mitochondrial stress. This research underscores the need for careful evaluation of long-term exposure effects on beneficial insects .

- Insecticide Development : Studies have indicated that while this compound is effective against a range of pests, emerging resistance highlights the urgency for developing next-generation spinosyn-based insecticides that can circumvent this issue .

Propriétés

Formule moléculaire |

C17H12O6 |

|---|---|

Poids moléculaire |

312.27 g/mol |

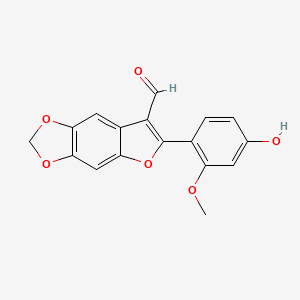

Nom IUPAC |

6-(4-hydroxy-2-methoxyphenyl)furo[2,3-f][1,3]benzodioxole-7-carbaldehyde |

InChI |

InChI=1S/C17H12O6/c1-20-13-4-9(19)2-3-10(13)17-12(7-18)11-5-15-16(22-8-21-15)6-14(11)23-17/h2-7,19H,8H2,1H3 |

Clé InChI |

DIWHINIZDYGBCS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)O)C2=C(C3=CC4=C(C=C3O2)OCO4)C=O |

SMILES canonique |

COC1=C(C=CC(=C1)O)C2=C(C3=CC4=C(C=C3O2)OCO4)C=O |

Synonymes |

spinosan A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.